molecular formula C7H7ClN2O2 B3056376 2-Chloro-5-methyl-4-nitroaniline CAS No. 70902-72-6

2-Chloro-5-methyl-4-nitroaniline

Cat. No. B3056376
CAS RN: 70902-72-6
M. Wt: 186.59 g/mol
InChI Key: DVPGIZWVZLGVRE-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-4-nitroaniline, also known as Nitro-Cl-MeAN, is a chemical compound that belongs to the family of organic compounds known as nitroanilines. It is a yellow crystalline solid that is used in various scientific research applications.

Scientific Research Applications

Environmental Impact and Degradation

2-Chloro-5-methyl-4-nitroaniline, a nitroaromatic compound, is extensively used in industrial and agricultural sectors, posing significant environmental challenges. Studies have shown that certain microbial strains like Geobacter sp. KT7 and Thauera aromatica KT9 can degrade this compound anaerobically, utilizing it as their sole carbon and nitrogen sources. These strains, isolated from contaminated sediments, exhibit increased degradation efficiency when combined, due to cross-feeding and cooperative interactions. This finding provides insights into the complex network of degradation pathways for 2-chloro-5-methyl-4-nitroaniline, with potential applications in bioremediation technologies (Duc, 2019).

Solubility and Thermodynamics

The solubility of 2-chloro-5-methyl-4-nitroaniline in various solvents is an essential aspect of its application in scientific research. It was found that its solubility increases with temperature and varies significantly across different solvents. The solubility pattern in these solvents is critical for the substance's preparation and purification. This solubility data was accurately correlated using the modified Apelblat equation, λh equation, Wilson model, and NRTL model, providing valuable information for the substance's practical applications (Xu & Wang, 2019).

Metabolic Pathways

Investigating the metabolism of nitroaniline derivatives, including 2-chloro-5-methyl-4-nitroaniline, reveals their transformation in biological systems, which is vital for understanding their environmental impact and potential therapeutic applications. The metabolic pathways often involve the conversion of the nitro group into other functional groups, significantly altering the compound's properties (Maté, Ryan, & Wright, 1967).

Structural Analysis

The study of crystal structures of nitroaniline salts, including those related to 2-chloro-5-methyl-4-nitroaniline, provides insights into their molecular arrangements and interactions. Such analyses are crucial for understanding their chemical properties and potential applications in material science and molecular engineering (Medviediev & Daszkiewicz, 2021).

properties

IUPAC Name

2-chloro-5-methyl-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPGIZWVZLGVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601760
Record name 2-Chloro-5-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methyl-4-nitroaniline

CAS RN

70902-72-6
Record name 2-Chloro-5-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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